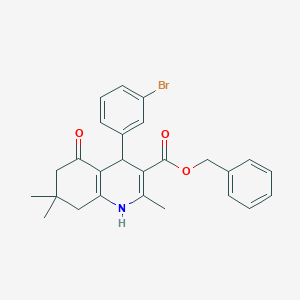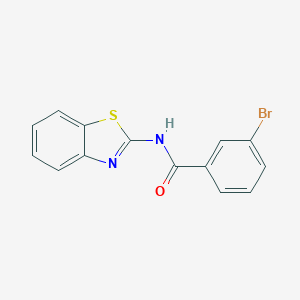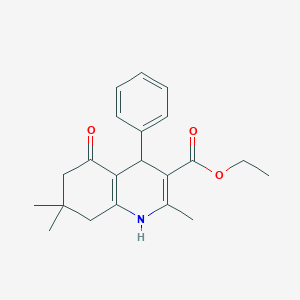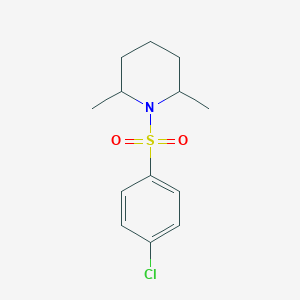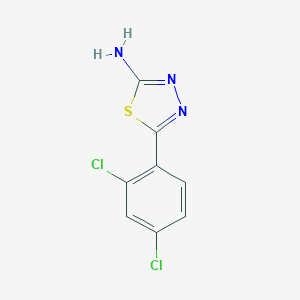![molecular formula C14H9N5O5 B187238 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-43-5](/img/structure/B187238.png)
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as NPD1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one exerts its neuroprotective effects through multiple mechanisms. It can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can also inhibit the activation of microglia, which are immune cells in the brain that can produce harmful substances under certain conditions.
Effets Biochimiques Et Physiologiques
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to reduce oxidative stress and inflammation in various cell and animal models. It can also improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Orientations Futures
Future research on 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further studies could investigate the optimal dosage and administration methods of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one for maximum efficacy. Finally, research could explore the potential side effects of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one and ways to mitigate them.
In conclusion, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. Its neuroprotective effects have been demonstrated through multiple mechanisms, and further research could lead to new treatments for these diseases.
Méthodes De Synthèse
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is synthesized through a multi-step process involving the condensation of 2-nitroaniline with hydrazine hydrate to form 2-(2-nitrophenyl)hydrazine. This intermediate is then reacted with 5-nitroisatin in the presence of a catalyst to yield 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one.
Applications De Recherche Scientifique
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Research has shown that 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can protect neurons from oxidative stress and inflammation, which are common factors in these diseases.
Propriétés
Numéro CAS |
21303-43-5 |
|---|---|
Nom du produit |
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Formule moléculaire |
C14H9N5O5 |
Poids moléculaire |
327.25 g/mol |
Nom IUPAC |
5-nitro-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H9N5O5/c20-14-13(9-7-8(18(21)22)5-6-10(9)15-14)17-16-11-3-1-2-4-12(11)19(23)24/h1-7,15,20H |
Clé InChI |
KEMGCBREPNRODV-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Autres numéros CAS |
21303-43-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



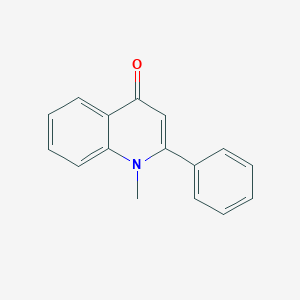
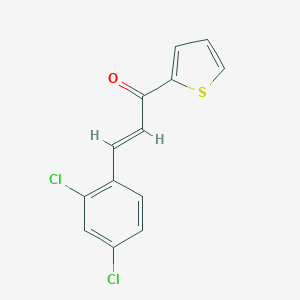
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
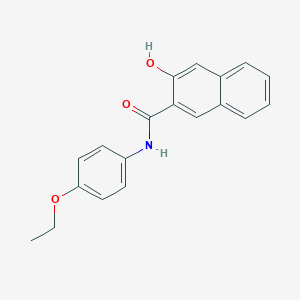
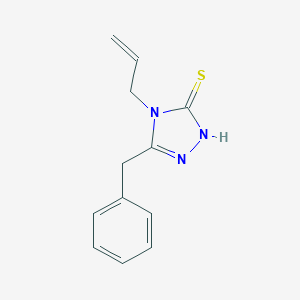
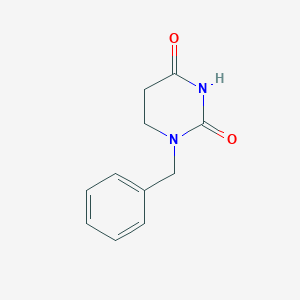
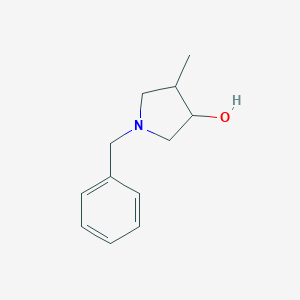
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
